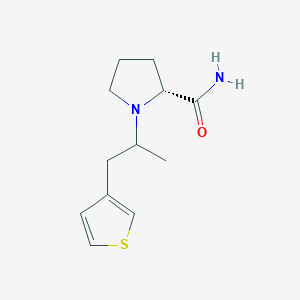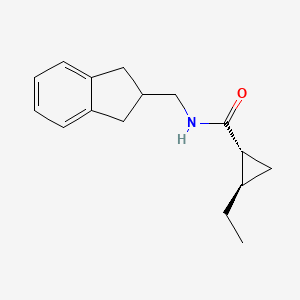
(2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide, also known as TPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to activate the Akt/mTOR pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB pathway, which is involved in inflammation and immune responses. This compound can also regulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of mitochondrial function. This compound can also improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. This compound can also be easily synthesized in large quantities, making it readily available for research purposes. However, one limitation of using this compound is its limited bioavailability, which may require the use of higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on (2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound analogs with improved bioavailability and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects. While there are limitations to its bioavailability, this compound's relatively low toxicity and high solubility make it a valuable tool for scientific research. Future research on this compound and its analogs may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
(2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 3-thiopheneacetic acid with 2-amino-1-propanol to form 1-(3-thiopheneacetyl)propan-2-ol. This intermediate is then reacted with (R)-2-pyrrolidinylmethanamine to yield this compound. The synthesis process has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
(2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, this compound has been shown to have anti-inflammatory effects and can improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
(2R)-1-(1-thiophen-3-ylpropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9(7-10-4-6-16-8-10)14-5-2-3-11(14)12(13)15/h4,6,8-9,11H,2-3,5,7H2,1H3,(H2,13,15)/t9?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMZGOQXDWSGPM-HCCKASOXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC=C1)N2CCC[C@@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-(3-oxa-6-azabicyclo[3.1.1]heptane-6-carbonyl)cyclohexane-1-carboxylate](/img/structure/B7336542.png)
![(1R,2S)-2-[(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7336557.png)

![(2R,4R)-4-methoxy-N-[(1-phenylsulfanylcyclopentyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7336570.png)
![(1R,2S)-2-[[2-fluoro-4-(4-methylphenyl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7336577.png)
![(3S)-2-[2-[(2-methoxybenzoyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336583.png)
![5,7-dimethyl-3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7336594.png)
![4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336603.png)

![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)
![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B7336634.png)
![(3aR,6aR)-1-methyl-5-[(E)-2-methyl-3-phenylprop-2-enyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336642.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)
